molecular formula C9H8O4 B080559 5-Acetylsalicylic acid CAS No. 13110-96-8

5-Acetylsalicylic acid

Cat. No.: B080559
CAS No.: 13110-96-8
M. Wt: 180.16 g/mol
InChI Key: NZRDKNBIPVLNHA-UHFFFAOYSA-N
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Description

5-Acetylsalicylic acid, commonly known as acetylsalicylic acid, is a derivative of salicylic acid. It is widely recognized for its use as a nonsteroidal anti-inflammatory drug (NSAID) and is commonly referred to as aspirin. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties, making it a staple in both over-the-counter and prescription medications .

Mechanism of Action

Target of Action

5-Acetylsalicylic acid, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin exerts its effects by acetylating the serine residues in the active site of the cyclooxygenase enzymes . This acetylation leads to a reduced production of prostaglandins , thereby mediating aspirin’s anti-inflammatory, antipyretic, and analgesic effects . Additionally, aspirin inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction .

Biochemical Pathways

Aspirin and its derivatives are synthesized from chorismate , which is derived from the shikimate pathway . The compound inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator, by acetylating the platelet enzyme cyclooxygenase . This action results in an anti-thrombotic effect , reducing the risk of heart attacks and strokes .

Pharmacokinetics

Aspirin is absorbed rapidly from the stomach and intestine by passive diffusion . It is a prodrug, transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . Salicylate, the active metabolite, is mainly metabolized by the liver . The half-life of salicylate depends on the dosage and can increase with increasing dosage . For sustained analgesic treatment, aspirin should be administered every 4 hours, due to the short half-life of salicylate .

Result of Action

The molecular and cellular effects of aspirin’s action include reduced inflammation, pain, and fever due to its inhibition of prostaglandin production . It also results in reduced platelet aggregation, thereby preventing the formation of blood clots . Furthermore, aspirin has been found to directly inhibit various human endometrial stem cell functions related to regenerative capacity .

Action Environment

Environmental factors can influence the action of aspirin. For instance, soil concentrations of aspirin can impact the growth and development of plants . Additionally, the selection of the appropriate concentration and the time of aspirin application have a significant impact on the growth and development of wheat . Therefore, the environment plays a crucial role in determining the efficacy and stability of aspirin’s action.

Biochemical Analysis

Biochemical Properties

5-Acetylsalicylic acid plays a significant role in biochemical reactions. It inhibits the enzyme cyclooxygenase (COX), which is required for prostaglandin and thromboxane synthesis . This inhibition is achieved by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This interaction with COX enzymes leads to reduced production of prostaglandins, mediating the anti-inflammatory and analgesic effects of this compound .

Cellular Effects

This compound has various effects on different types of cells. It has been found to inhibit various human endometrial stem cell functions related to regenerative capacity, such as self-renewal, migration, differentiation, and capacity . It exerts its function by suppressing well-known prosurvival pathways, such as Akt and/or ERK1/2 signaling . Furthermore, it significantly increases TLR ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes this compound different from other NSAIDs, which are reversible inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found that this compound directly inhibits various human endometrial stem cell functions related to regenerative capacity through its novel target gene SERPINB2 in vitro . Moreover, it markedly inhibits regenerative capacity-related functions in endometrial stem cells within tissue .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that plasma concentrations of this compound significantly increased TLR ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly metabolized by the liver, primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways . The predominant pathway is the conjugation with glycin, which is saturable .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to albumin in the plasma, and with increasing total plasma this compound concentrations, the unbound fraction increases . It may cross the placental barrier and distribute into breast milk .

Subcellular Localization

It is known that this compound can affect various cellular compartments and processes, suggesting that it may have diverse subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylsalicylic acid typically involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid. The process involves the following steps :

    Protonation of Acetic Anhydride: The acetic anhydride is protonated by the acid catalyst, increasing its reactivity.

    Esterification: The hydroxyl group of salicylic acid attacks the carbonyl carbon of the protonated acetic anhydride, forming an ester bond and producing acetic acid as a by-product.

    Deprotonation: The final step involves the deprotonation of the esterified product to yield acetylsalicylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylsalicylic acid undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce salicylic acid and acetic acid.

    Oxidation: It can be oxidized to form various oxidation products, although this is less common in typical usage scenarios.

    Substitution: The acetyl group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

5-Acetylsalicylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Salicylic Acid: The parent compound of 5-acetylsalicylic acid, used primarily for its keratolytic properties in dermatology.

    Methyl Salicylate: An ester of salicylic acid, used topically for its analgesic properties.

    Diflunisal: A derivative of salicylic acid with similar anti-inflammatory properties but a longer half-life.

Uniqueness: this compound is unique in its ability to irreversibly inhibit COX enzymes, providing a longer duration of action compared to other NSAIDs. Its dual role as an anti-inflammatory and antithrombotic agent makes it particularly valuable in both acute and chronic therapeutic settings .

Properties

IUPAC Name

5-acetyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDKNBIPVLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156896
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13110-96-8
Record name 5-Acetylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13110-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Acetylsalicylic acid, commonly known as aspirin, irreversibly inhibits cyclooxygenase (COX) enzymes, primarily COX-1. [] This inhibition prevents the formation of prostaglandins, thromboxanes, and other inflammatory mediators, leading to its analgesic, anti-inflammatory, and antiplatelet effects. []

A: While this compound inhibits both COX-1 and COX-2, its effect on platelet COX-1 is long-lasting due to the inability of platelets to synthesize new COX-1. [] This leads to prolonged inhibition of thromboxane A2 production and reduced platelet aggregation. In contrast, its effect on COX in other tissues is temporary as these cells can synthesize new COX enzymes. []

A: The molecular formula of this compound is C9H8O4, and its molecular weight is 180.1532 g/mol. []

A: Various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, are employed to characterize this compound. [, ] These techniques provide information about its structure, purity, and interactions with other molecules.

A: this compound can degrade in the presence of moisture, leading to the formation of salicylic acid and acetic acid. [] Therefore, storage conditions are crucial for maintaining its stability.

ANone: This section focuses on the therapeutic applications of this compound and does not cover catalytic properties as it is not directly relevant to the scientific research provided in the papers.

A: Yes, studies have employed computational chemistry techniques to investigate the interaction of this compound with β-cyclodextrin. [] These simulations provide insights into the binding affinity and thermodynamic parameters associated with their complex formation.

A: The acetyl group at position 5 on the salicylic acid moiety is crucial for the irreversible inhibition of COX enzymes. [] Modification of this group can significantly impact its potency and duration of action.

A: Enteric coating is a common formulation strategy used to protect this compound from degradation in the acidic environment of the stomach, thereby enhancing its delivery to the small intestine for absorption. []

ANone: This section focuses on the scientific aspects of this compound and does not cover specific SHE regulations as these are subject to regional variations and guidelines.

A: this compound is rapidly absorbed after oral administration, mainly in the small intestine. [, ] It is hydrolyzed to salicylic acid, which is then further metabolized in the liver and excreted primarily in the urine. [, ]

A: Animal models of inflammation and thrombosis are commonly used to evaluate the anti-inflammatory and antiplatelet effects of this compound. []

A: Studies have investigated the efficacy of this compound in spondyloarthropathy, suggesting its potential as a disease-modifying agent. [] The exact mechanism of action in this context is still under investigation.

ANone: This section is not directly addressed in the provided research papers.

ANone: This section is not included in the response as per the initial instructions to avoid information about drug side effects, interactions, or contraindications.

ANone: This aspect is not extensively discussed in the provided research papers.

ANone: This section is not directly addressed in the provided research papers.

A: High-performance liquid chromatography (HPLC) is frequently used to quantify this compound and its metabolite, salicylic acid, in biological samples. []

ANone: This aspect is not extensively discussed in the provided research papers.

A: The dissolution rate of this compound is a critical factor affecting its absorption and bioavailability. [] Formulations are designed to optimize its dissolution rate, ensuring consistent and predictable therapeutic effects.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This aspect is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

A: Yes, alternative therapies like sulfasalazine, which metabolizes to this compound and sulfapyridine, are used in the treatment of inflammatory bowel disease. [, ] Other alternatives include corticosteroids, immunomodulators, and biologic therapies, each with its own efficacy and safety profile. [, , ]

ANone: This section focuses on the scientific aspects of this compound and does not cover recycling and waste management as these are generally addressed in pharmaceutical waste disposal guidelines.

ANone: This section is not directly addressed in the provided research papers.

A: this compound has been used clinically for over a century and remains a widely used medication. [] Its discovery and therapeutic applications represent significant milestones in the history of medicine.

A: The study of this compound involves expertise from various disciplines like pharmacology, medicinal chemistry, and clinical medicine. [] Its multifaceted applications continue to drive interdisciplinary research, leading to a deeper understanding of its mechanisms of action and therapeutic potential.

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